Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a sulfur-containing heterocyclic compound. It belongs to the class of sulfonyl-pyrazine-containing drugs and has a molecular formula of C15H17N3O5S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the piperidine and pyrazine moieties, followed by their coupling with the thiophene-2-carboxylate group. Common synthetic methods include:
Formation of Piperidine Derivatives: Piperidine derivatives can be synthesized through various methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination.
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of organoboron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-pyrazine-containing drugs and piperidine derivatives. Examples are:
Piperidine Derivatives: These include various substituted piperidines, spiropiperidines, and piperidinones.
Indole Derivatives: Indole-containing compounds also exhibit diverse biological activities and are used in drug development
Uniqueness
Methyl 3-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfur-containing thiophene ring and pyrazine moiety make it particularly interesting for various applications.
Properties
IUPAC Name |
methyl 3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-22-15(19)14-12(4-9-24-14)25(20,21)18-7-2-11(3-8-18)23-13-10-16-5-6-17-13/h4-6,9-11H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNMGJDDBSBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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